



# Vogeloside: A Promising Marker for the Standardization of Herbal Extracts

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Compound of Interest		
Compound Name:	Vogeloside	
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#### Introduction

**Vogeloside**, an iridoid glycoside found in medicinal plants such as Vitex trifolia, is emerging as a critical marker compound for the standardization of herbal extracts. The quality, safety, and efficacy of herbal medicines are dependent on the consistency of their chemical composition. Standardization using marker compounds like **Vogeloside** ensures batch-to-batch consistency and provides a reliable method for quality control. This application note details the protocols for the extraction and quantification of **Vogeloside** using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), and explores its potential biological activities, providing a comprehensive guide for researchers, scientists, and drug development professionals.

### **Application Notes**

Botanical Source: Vitex trifolia L. (Family: Lamiaceae)

Compound of Interest: **Vogeloside** (Iridoid Glycoside)

#### Applications:

 Quality Control of Raw Materials: Quantification of Vogeloside in raw herbal materials of Vitex trifolia to ensure identity, purity, and potency.



- Standardization of Herbal Extracts: Use of Vogeloside as a chemical marker to standardize extracts of Vitex trifolia, ensuring consistent therapeutic activity.
- Stability Testing: Monitoring the degradation of Vogeloside in herbal formulations over time to establish shelf-life and appropriate storage conditions.
- Pharmacological Research: Investigating the antioxidant and anti-inflammatory properties of Vogeloside and extracts standardized to its content.

Key Advantages of Using Vogeloside as a Marker Compound:

- Specificity: Vogeloside is a characteristic constituent of certain Vitex species, making it a suitable marker for authentication.
- Quantifiable: Reliable and validated analytical methods (HPLC and HPTLC) are available for its quantification.
- Bioactivity: Preliminary evidence suggests Vogeloside may contribute to the therapeutic effects of the plant through its antioxidant and anti-inflammatory activities.

# **Experimental Protocols Extraction of Vogeloside from Vitex trifolia Leaves**

This protocol describes the extraction of **Vogeloside** from dried leaves of Vitex trifolia.

Materials and Reagents:

- Dried and powdered leaves of Vitex trifolia
- Methanol (HPLC grade)
- Deionized water
- Soxhlet apparatus or ultrasonic bath
- Rotary evaporator
- Filter paper (Whatman No. 1)

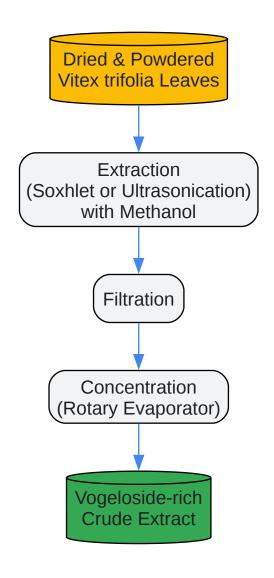


#### Procedure:

- Sample Preparation: Weigh 10 g of finely powdered dried leaves of Vitex trifolia.
- Extraction:
  - Soxhlet Extraction: Place the powdered leaves in a thimble and extract with 200 mL of methanol for 6 hours.
  - Ultrasonic Extraction: Macerate the powdered leaves with 100 mL of methanol in a flask and sonicate for 30 minutes at room temperature. Repeat the extraction twice.
- Filtration: Filter the extract through Whatman No. 1 filter paper.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid extract.
- Storage: Store the extract in a cool, dark place until further analysis.

Diagram of the Extraction Workflow:





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Caption: Workflow for the extraction of **Vogeloside** from Vitex trifolia leaves.

## Quantification of Vogeloside using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-UV method for the quantitative analysis of **Vogeloside**.

Instrumentation and Chromatographic Conditions:



Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
Column	C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 0.1% Formic acid in Water (Gradient elution)
Gradient Program	0-10 min: 15-25% Acetonitrile10-25 min: 25-40% Acetonitrile25-30 min: 40-15% Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	235 nm
Injection Volume	10 μL
Standard	Vogeloside reference standard (purity ≥ 98%)

#### Preparation of Standard and Sample Solutions:

- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Vogeloside** reference standard and dissolve in 10 mL of methanol.
- Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.
- Sample Solution: Accurately weigh 100 mg of the dried extract, dissolve in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.

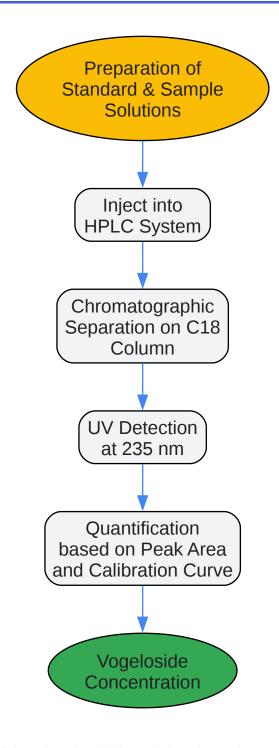
#### Method Validation Parameters:



Parameter	Results
Linearity (R²)	≥ 0.999
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.5 μg/mL
Precision (%RSD)	Intraday: < 2%Interday: < 3%
Accuracy (Recovery %)	98 - 102%

Diagram of the HPLC Analysis Workflow:





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Caption: Workflow for the quantification of **Vogeloside** using HPLC.

### **HPTLC Fingerprinting and Quantification of Vogeloside**

This protocol describes a validated HPTLC method for the fingerprinting and quantification of **Vogeloside**.[1][2]



#### Instrumentation and Chromatographic Conditions:

Parameter	Specification
Instrument	HPTLC system with an automatic sampler, developing chamber, and TLC scanner
Stationary Phase	Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
Mobile Phase	Toluene : Ethyl Acetate : Formic Acid (7:3:0.5, v/v/v)
Application Volume	5 μL per band
Development Mode	Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes
Development Distance	80 mm
Densitometric Scanning	235 nm in absorbance mode
Standard	Vogeloside reference standard (purity ≥ 98%)

#### Preparation of Standard and Sample Solutions:

- Standard Stock Solution (100 μg/mL): Accurately weigh 1 mg of **Vogeloside** reference standard and dissolve in 10 mL of methanol.
- Calibration Standards: Apply different volumes (2, 4, 6, 8, 10 μL) of the stock solution to the HPTLC plate to obtain a concentration range of 200-1000 ng/spot.
- Sample Solution: Dissolve 100 mg of the dried extract in 10 mL of methanol, sonicate for 10 minutes, and filter through a 0.45  $\mu$ m syringe filter. Apply 5  $\mu$ L of the sample solution to the plate.

#### Method Validation Parameters:



Parameter	Results
Linearity (R²)	≥ 0.998
Limit of Detection (LOD)	50 ng/spot
Limit of Quantification (LOQ)	150 ng/spot
Precision (%RSD)	Intraday: < 2.5%Interday: < 3.5%
Accuracy (Recovery %)	97 - 103%

## **Biological Activity and Potential Signaling Pathways**

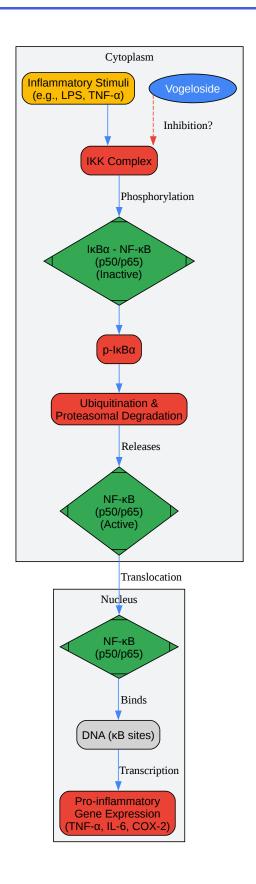
**Vogeloside**, as an iridoid glycoside, is postulated to exhibit antioxidant and anti-inflammatory properties, common to this class of compounds. While direct studies on **Vogeloside** are limited, related compounds have been shown to modulate key signaling pathways involved in these processes.

## Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4][5][6] [7] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines. **Vogeloside** may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Diagram of the Postulated NF-kB Inhibition by Vogeloside:





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Caption: Postulated inhibition of the NF-kB signaling pathway by **Vogeloside**.

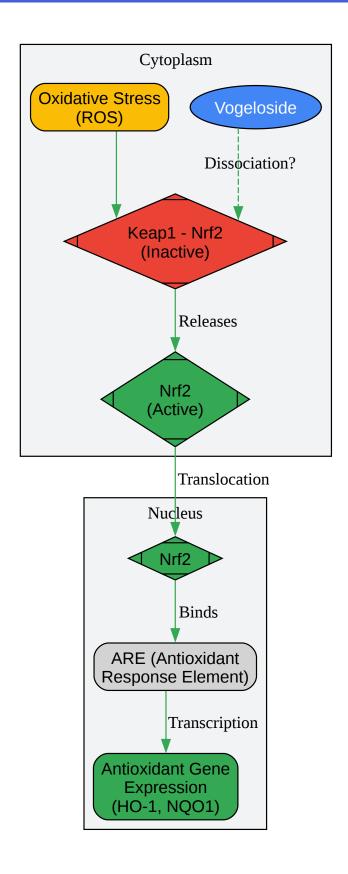


## Potential Antioxidant Mechanism via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). **Vogeloside** may activate this pathway by promoting the dissociation of Nrf2 from Keap1.

Diagram of the Postulated Nrf2 Activation by Vogeloside:





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Caption: Postulated activation of the Nrf2 antioxidant pathway by Vogeloside.



### Conclusion

**Vogeloside** serves as a reliable and quantifiable marker for the standardization of herbal extracts, particularly from Vitex trifolia. The detailed HPLC and HPTLC protocols provided in this application note offer robust methods for quality control and research. Furthermore, the potential of **Vogeloside** to modulate key signaling pathways involved in inflammation and oxidative stress highlights its significance not only as a marker but also as a potential bioactive component. Further research is warranted to fully elucidate the pharmacological mechanisms of **Vogeloside** and its contribution to the therapeutic effects of Vitex trifolia extracts.

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